2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the cyclization of 5-bromo-2-aminopyridine with appropriate reagents. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization and bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign solvents and catalyst-free conditions is often preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: TBHP is commonly used for oxidative cyclization.
Solvents: Ethyl acetate and toluene are frequently employed as solvents in these reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of compounds with potential anticonvulsant, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in the development of new therapeutic agents targeting central nervous system disorders.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Known for its anticonvulsant properties.
3-Bromoimidazo[1,2-a]pyridine: Another derivative with significant biological activity.
Uniqueness: 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in the design of new therapeutic agents .
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H |
InChI Key |
VWWPNLNOCYIDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)Br |
Origin of Product |
United States |
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